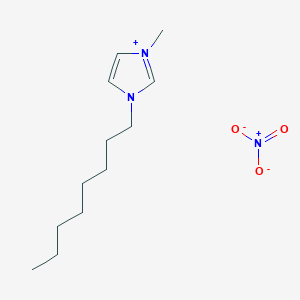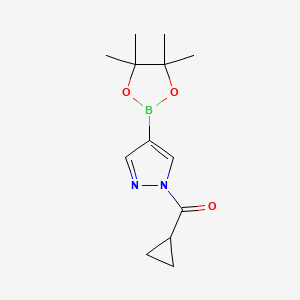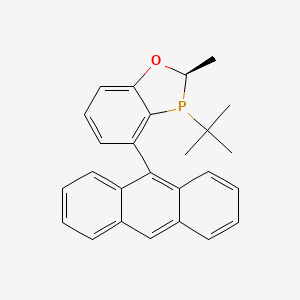
1-Tert-butyl-4-(4-tert-butylphenyl)phosphonoylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butyl-4-(4-tert-butylphenyl)phosphonoylbenzene is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to two 4-tert-butylphenyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-4-(4-tert-butylphenyl)phosphonoylbenzene typically involves the reaction of 4-tert-butylphenylmagnesium bromide with phosphorus trichloride, followed by oxidation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the addition of oxidizing agents such as hydrogen peroxide or oxygen.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 1-Tert-butyl-4-(4-tert-butylphenyl)phosphonoylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced back to the corresponding phosphine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Substituted phosphine oxides with various functional groups.
科学的研究の応用
1-Tert-butyl-4-(4-tert-butylphenyl)phosphonoylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It stabilizes metal complexes and enhances catalytic activity.
Biology: Investigated for its potential as a bioactive compound with applications in drug development and enzyme inhibition.
Medicine: Explored for its role in the synthesis of pharmaceuticals and as a potential therapeutic agent.
Industry: Utilized as an antioxidant in polymer production and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 1-Tert-butyl-4-(4-tert-butylphenyl)phosphonoylbenzene involves its ability to interact with molecular targets through its phosphine oxide group. This interaction can lead to the stabilization of metal complexes, inhibition of enzymes, and modulation of biochemical pathways. The compound’s bulky tert-butyl groups provide steric hindrance, influencing its reactivity and selectivity in various reactions.
類似化合物との比較
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties.
Tris(2,4-di-tert-butylphenyl)phosphite: Commonly used as an antioxidant in plastics.
Di-tert-butylphosphine oxide: Similar in structure but with different substituents.
Uniqueness: 1-Tert-butyl-4-(4-tert-butylphenyl)phosphonoylbenzene stands out due to its unique combination of stability, reactivity, and steric properties. The presence of two 4-tert-butylphenyl groups provides enhanced stability and selectivity in reactions compared to other similar compounds.
特性
IUPAC Name |
1-tert-butyl-4-(4-tert-butylphenyl)phosphonoylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27OP/c1-19(2,3)15-7-11-17(12-8-15)22(21)18-13-9-16(10-14-18)20(4,5)6/h7-14,22H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHPZCUBCXFMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)P(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octyl 5-bromo-5'-formyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B8181564.png)

![3,6,13,16-Tetraoxa-bicyclo[16.3.1]docosa-1(21),18(22),19-triene-2,7,12,17-tetraone](/img/structure/B8181605.png)



![(S)-4-Chloro-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B8181625.png)





